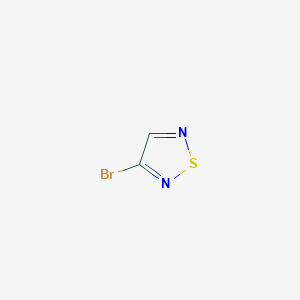
3-Bromo-1,2,5-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1,2,5-thiadiazole is a heterocyclic compound containing a five-membered ring with one sulfur atom, two nitrogen atoms, and a bromine atom attached to the third carbon. This compound is part of the thiadiazole family, known for its diverse applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,2,5-thiadiazole typically involves the bromination of 1,2,5-thiadiazole. One common method includes the reaction of 1,2,5-thiadiazole with bromine in the presence of an oxidant. The reaction proceeds through the formation of an intermediate, which is then further brominated to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-1,2,5-thiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions with aryl or alkyl halides to form C-C bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves nucleophiles like morpholine or piperidine under mild conditions.
Cross-Coupling Reactions: Utilizes palladium catalysts, such as Pd(OAc)2, in the presence of ligands and bases like K2CO3.
Major Products:
Nucleophilic Substitution: Produces substituted thiadiazoles with various functional groups.
Cross-Coupling Reactions: Yields arylated or alkylated thiadiazoles.
Aplicaciones Científicas De Investigación
3-Bromo-1,2,5-thiadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential anticancer agents and other pharmaceuticals
Materials Science: Employed in the development of organic photovoltaic components and OLEDs due to its electron-withdrawing properties.
Biological Studies: Investigated for its antimicrobial and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1,2,5-thiadiazole varies depending on its application:
Anticancer Activity: It interacts with cellular targets such as DNA and enzymes, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Comparación Con Compuestos Similares
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,3,4-Thiadiazole
Uniqueness: 3-Bromo-1,2,5-thiadiazole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and materials .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in medicinal chemistry, materials science, and biological research.
Propiedades
IUPAC Name |
3-bromo-1,2,5-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrN2S/c3-2-1-4-6-5-2/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUOISXIWSGDHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSN=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate](/img/structure/B13898051.png)



![5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13898083.png)
![2-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13898097.png)

![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)
![(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)





